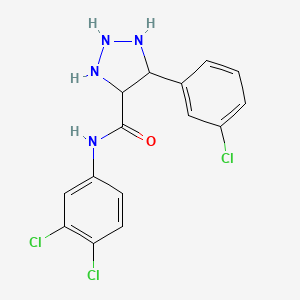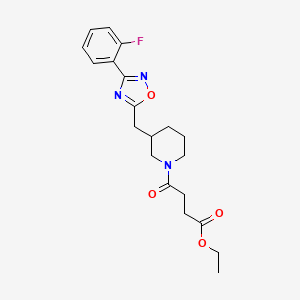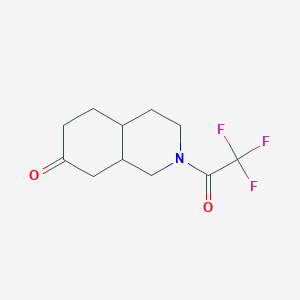
5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide, also known as CDC, is a chemical compound that has gained attention due to its potential use in scientific research. This compound belongs to the family of triazolidine-4-carboxamide derivatives and is known for its unique structure and properties.
Applications De Recherche Scientifique
Antitumor Potential
Research reveals the synthesis and investigation of similar compounds with structural relevance to 5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide, demonstrating significant antitumor activities. For instance, Stevens et al. (1984) describe the synthesis of a novel broad-spectrum antitumor agent, highlighting the potential of these compounds in cancer treatment through their curative activity against L-1210 and P388 leukemia, suggesting a prodrug modification mechanism for enhanced efficacy (Stevens et al., 1984).
DNA Interaction and Antimicrobial Activity
Mizuno and Decker (1976) investigated the interaction of a related compound with DNA, revealing insights into its rapid hydrolysis and the subsequent effects on DNA structure and function. This study provides a foundational understanding of how these compounds can influence DNA, which could be pivotal in developing new therapeutic strategies (Mizuno & Decker, 1976).
Corrosion Inhibition
Lagrenée et al. (2002) and Bentiss et al. (2007) explore the efficiency of triazole derivatives as corrosion inhibitors, offering insights into their potential industrial applications. These studies demonstrate how this compound and similar compounds can provide significant protection against corrosion in acidic media, marking their importance in materials science and engineering (Lagrenée et al., 2002); (Bentiss et al., 2007).
Antipathogenic and Antibiofilm Properties
Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas showing significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This research highlights the potential of such compounds in combating microbial growth and biofilm formation, suggesting avenues for developing novel antimicrobial agents with enhanced efficacy (Limban, Marutescu, & Chifiriuc, 2011).
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N4O/c16-9-3-1-2-8(6-9)13-14(21-22-20-13)15(23)19-10-4-5-11(17)12(18)7-10/h1-7,13-14,20-22H,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVZLHUHMPNMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(NNN2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2538253.png)


![4-[[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B2538258.png)
![tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2538260.png)


![1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2538266.png)
![1-(2-aminoethyl)-N-isobutyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2538268.png)




![3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone](/img/structure/B2538276.png)